4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide
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Description
4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide is a useful research compound. Its molecular formula is C31H31N5O9S2 and its molecular weight is 681.74. The purity is usually 95%.
BenchChem offers high-quality 4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Arylsulfonamide Derivatives
A study highlighted the synthesis and evaluation of twenty arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. One derivative demonstrated significant activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides. The structure-activity relationships indicated that electron-withdrawing substitutes on the arylamino and arylsulfonamido moieties could enhance bioactivity (Zeng et al., 2016).
Antimicrobial and Antioxidant Potential of Quinazoline Derivatives
Another study synthesized a series of quinazoline derivatives and evaluated them for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The compounds showed potent inhibitory action, and the antioxidant potential was also assessed, revealing significant activity in some derivatives (Kumar et al., 2011).
Synthesis of Quinazolinone Derivatives and Their Biological Activities
Research into the synthesis of new quinazolinone derivatives from various precursors has demonstrated the potential for these compounds in inhibiting brain monoamine oxidase (MAO) activity and exhibiting moderate therapeutic effects against certain mouse tumor models. This indicates their potential application in the development of new therapeutic agents (Markosyan et al., 2008).
Theoretical Investigation of Antimalarial Sulfonamides for COVID-19
A study exploring the antimalarial activity of sulfonamide derivatives against COVID-19 through computational calculations and molecular docking revealed promising antimalarial activities and favorable ADMET properties. This research suggests a potential pathway for repurposing existing antimalarial compounds in the fight against emerging diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O9S2/c32-47(40,41)21-6-3-19(4-7-21)9-10-33-29(38)16-46-31-35-23-14-27-26(44-18-45-27)13-22(23)30(39)36(31)11-1-2-28(37)34-15-20-5-8-24-25(12-20)43-17-42-24/h3-8,12-14H,1-2,9-11,15-18H2,(H,33,38)(H,34,37)(H2,32,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJRRVIKYWZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide |
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